molecular formula C17H19NOS2 B2657200 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235660-20-4

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2657200
CAS No.: 1235660-20-4
M. Wt: 317.47
InChI Key: RLOWGYNXVIHNTB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of a thiophene ring, benzylthio group, and cyclopropyl group. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOWGYNXVIHNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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